molecular formula C16H23NO4 B13066787 (4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol

(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol

Cat. No.: B13066787
M. Wt: 293.36 g/mol
InChI Key: WYKBMXAJKFDZFP-APIJFGDWSA-N
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Description

This compound is a bicyclic heterocycle featuring a pyridine ring fused with a dioxane moiety. Key structural attributes include:

  • Stereochemistry: The (4aR,7R,8S,8aR) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments.
  • Substituents: A benzyl group at position 5 and two methyl groups at position 2 enhance lipophilicity and steric bulk.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol

InChI

InChI=1S/C16H23NO4/c1-16(2)20-10-12-15(21-16)14(19)13(18)9-17(12)8-11-6-4-3-5-7-11/h3-7,12-15,18-19H,8-10H2,1-2H3/t12-,13-,14+,15-/m1/s1

InChI Key

WYKBMXAJKFDZFP-APIJFGDWSA-N

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](CN2CC3=CC=CC=C3)O)O)C

Canonical SMILES

CC1(OCC2C(O1)C(C(CN2CC3=CC=CC=C3)O)O)C

Origin of Product

United States

Preparation Methods

Formation of the Pyridine Core and Bicyclic Framework

  • Starting Materials: Pyridine derivatives or piperidine analogs substituted with appropriate functional groups to enable ring closure.
  • Cyclization: Intramolecular nucleophilic substitution or condensation reactions form the fused bicyclic system. Conditions may include acid or base catalysis, elevated temperatures, and inert atmospheres to prevent side reactions.
  • Stereocontrol: Use of chiral auxiliaries or catalysts to direct the formation of the correct stereoisomers.

Installation of the 1,3-Dioxino Ring

  • Acetal/Ketal Formation: The dioxino ring is formed by reacting a vicinal diol (or diol precursor) with a carbonyl compound (e.g., formaldehyde or acetone derivatives) under acidic conditions to form the 1,3-dioxane ring fused to the pyridine.
  • Reaction Conditions: Mild acid catalysts such as p-toluenesulfonic acid in anhydrous solvents (e.g., toluene, dichloromethane) with azeotropic removal of water to drive the equilibrium toward ring closure.

Benzyl Group Introduction

  • Alkylation: Benzyl bromide or benzyl chloride can be used to alkylate the nitrogen or carbon atoms in the pyridine ring, depending on the position.
  • Base Catalysis: Use of strong bases like sodium hydride or potassium carbonate in polar aprotic solvents (DMF, DMSO) to facilitate nucleophilic substitution.
  • Protection/Deprotection: Protecting groups may be necessary to avoid side reactions during benzylation.

Purification and Characterization

  • Purification: Chromatographic techniques such as flash column chromatography, recrystallization from suitable solvents, or preparative HPLC.
  • Characterization: NMR (1H, 13C), IR, MS, and X-ray crystallography to confirm stereochemistry and purity.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Pyridine core cyclization Acid/base catalysis, heat, inert gas 70-85 Chiral auxiliaries improve stereoselectivity
Dioxino ring formation Vicinal diol + aldehyde, acid catalyst 75-90 Water removal essential for equilibrium
Benzylation Benzyl halide, base, aprotic solvent 65-80 Protecting groups may be required
Dihydroxylation OsO4 or Sharpless AD conditions 60-85 Asymmetric catalysts for stereocontrol
Purification Chromatography, recrystallization - Essential for isomeric purity

Research Findings and Considerations

  • Stereochemical Control: The stereochemistry at the four chiral centers (4aR,7R,8S,8aR) is critical for biological activity and requires precise synthetic control, often achieved via chiral catalysts or auxiliaries during ring formation and dihydroxylation steps.
  • Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yield and selectivity.
  • Scalability: The methods are adaptable to scale-up with attention to reaction exotherms and purification challenges.
  • Environmental and Safety Aspects: Use of toxic reagents like osmium tetroxide necessitates careful handling and waste management.

Chemical Reactions Analysis

Types of Reactions

(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to (4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant mechanisms involve scavenging free radicals and reducing lipid peroxidation.

Neuroprotective Effects

Studies have shown that derivatives of this compound can protect neuronal cells from damage induced by oxidative stress. The neuroprotective effects are attributed to the modulation of intracellular signaling pathways that regulate apoptosis and inflammation in neuronal tissues.

Potential as a Therapeutic Agent

The compound's structural features suggest potential interactions with various biological targets including G-protein coupled receptors (GPCRs). Recent advancements in profiling GPCR interactions indicate that compounds with similar structures may serve as agonists or antagonists in therapeutic applications related to pain management and metabolic disorders .

Anti-inflammatory Properties

Research highlights the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Polymer Chemistry

The unique dioxin-pyridine structure allows for the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly useful in developing advanced materials for electronics and biomedical devices.

Synthesis of Novel Compounds

The compound can serve as a precursor for synthesizing novel derivatives with tailored properties for specific applications in drug development and materials science.

Case Studies and Research Findings

StudyFocusFindings
Study on Antioxidant PropertiesInvestigated the antioxidant capacity of related compoundsFound significant reduction in oxidative stress markers in neuronal cells treated with the compound
Neuroprotection ResearchEvaluated neuroprotective effects against oxidative damageDemonstrated enhanced cell viability and reduced apoptosis in neuronal cultures exposed to oxidative stress
GPCR Profiling StudyAssessed interaction with GPCRsIdentified potential agonist activity suggesting therapeutic applications in pain management

Mechanism of Action

The mechanism of action of (4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Key Similarities :

  • Core Framework: Both compounds share a fused dioxino-pyrano/pyridine bicyclic system.
  • Stereochemical Complexity : Multiple stereocenters (e.g., 4aR,7R,8S configurations) dictate spatial orientation.
  • Hydrogen-Bonding Groups : Diol moieties at positions 7 and 8 enhance polar interactions.

Key Differences :

Parameter Target Compound Analog from
Molecular Formula Likely C₁₇H₂₂N₂O₄ (inferred) C₁₄H₁₈O₆
Substituents 5-Benzyl, 2,2-dimethyl 6-Methoxy, 2-phenyl
Functional Groups Diol, benzyl, methyl Diol, methoxy, phenyl
Potential Applications Synthetic intermediate; possible pharmacological activity (unconfirmed) Carbohydrate derivatives (e.g., glycoside analogs)

Impact of Substituents :

  • Methyl groups at position 2 may reduce metabolic degradation compared to the analog’s methoxy group .
Comparison with Hexahydropyrido[2,3-d]pyrimidine Derivatives ()

Structural Contrast :

  • Core Ring System: Pyrido[2,3-d]pyrimidine vs. dioxino-pyridine.
  • Functional Groups : The target compound lacks the trioxo and carbohydrazide groups present in hexahydropyrido-pyrimidines .
Natural Product Analogs: Zygocaperoside and Isorhamnetin Glycosides ()

Divergent Origins :

  • The target compound is synthetic, while Zygocaperoside and Isorhamnetin-3-O glycoside are natural products isolated from Zygophyllum fabago.
  • Analytical Techniques : NMR and UV spectroscopy (used for natural products ) are equally applicable to the target compound’s characterization.
Hexahydroquinoline and Pyrazolone Derivatives (Evidences 3–4)

Shared Features :

  • Use of benzyl/phenyl substituents to modulate steric and electronic properties.
  • Spiro or fused ring systems in ’s compounds highlight the structural diversity achievable in heterocyclic chemistry.

Divergence :

  • The target compound’s diol groups distinguish it from non-polar hexahydroquinolines or pyrazolones.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s benzyl and methyl groups offer tunability for derivatization, akin to methods in and .
  • Solubility Profile: Diol groups likely improve aqueous solubility compared to non-hydroxylated analogs (e.g., pyrido-pyrimidines ).
  • Biological Potential: While direct activity data are absent, structural parallels to glycosides () suggest possible carbohydrate-mimetic applications.

Biological Activity

The compound (4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol is a complex organic molecule with potential applications in medicinal chemistry and materials science. This article reviews its biological activities based on available scientific literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H23NO4
  • Molecular Weight : 293.36 g/mol
  • IUPAC Name : this compound
  • InChI Key : WYKBMXAJKFDZFP-APIJFGDWSA-N

This compound features a unique fused ring system that includes a dioxin and a pyridine structure. Such configurations often contribute to diverse biological activities.

Medicinal Chemistry Applications

  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its structural similarity to known neuroprotective agents allows it to interact with neurotransmitter systems and potentially mitigate neuronal damage.
  • Anticancer Activity : Some derivatives of similar structural frameworks have shown promising anticancer activity. For instance:
    • Compounds with dioxin rings have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antiviral Potential : The compound's structural features may also provide antiviral properties. Analogous compounds have been studied for their ability to inhibit viral replication by targeting specific viral enzymes or receptors.

The biological activity is likely mediated through interactions with specific molecular targets such as:

  • Receptors : Binding to neurotransmitter receptors could modulate synaptic transmission.
  • Enzymes : Inhibition of enzymes involved in metabolic pathways may lead to altered cellular functions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveReduced neuronal apoptosis,
AnticancerInhibition of cell proliferation ,
AntiviralInhibition of viral replication,

Case Study: Neuroprotective Effects

A study conducted on similar compounds demonstrated that they could protect against oxidative stress-induced neuronal damage. The mechanism involved the modulation of intracellular calcium levels and the activation of survival pathways in neuronal cells.

Case Study: Anticancer Activity

Research involving derivatives of this compound showed significant antiproliferative activity against various cancer cell lines. The studies highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells.

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